molecular formula C8H9BrO2Zn B6317407 3,4-Dimethoxyphenylzinc bromide CAS No. 138207-10-0

3,4-Dimethoxyphenylzinc bromide

Cat. No.: B6317407
CAS No.: 138207-10-0
M. Wt: 282.4 g/mol
InChI Key: MOEPNRJSQAKIJS-UHFFFAOYSA-M
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Description

3,4-Dimethoxyphenylzinc bromide is an organozinc reagent widely employed in cross-coupling reactions, particularly in the synthesis of complex alkaloids and natural products. It belongs to the class of arylzinc halides, characterized by their stability and versatility in forming carbon-carbon bonds under palladium catalysis. The presence of two methoxy groups at the 3- and 4-positions of the phenyl ring enhances its nucleophilicity and electronic directing effects, making it a valuable reagent in enantioselective syntheses .

Key applications include its use in Negishi cross-coupling reactions to construct biaryl frameworks, as demonstrated in the total syntheses of (+)-antofine and related alkaloids. For example, it reacts with triflate intermediates under Pd(PPh₃)₄ catalysis at 60°C in tetrahydrofuran (THF) to yield advanced intermediates for oxidative cyclization steps .

Properties

IUPAC Name

bromozinc(1+);1,2-dimethoxybenzene-5-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPNRJSQAKIJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)OC.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxyphenylzinc bromide typically involves the reaction of 3,4-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

3,4-Dimethoxyphenyl bromide+Zn3,4-Dimethoxyphenylzinc bromide\text{3,4-Dimethoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4-Dimethoxyphenyl bromide+Zn→3,4-Dimethoxyphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenylzinc bromide undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products:

    Oxidation: Phenols or quinones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3,4-Dimethoxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound can be used to modify biomolecules and study their interactions.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a palladium catalyst The palladium catalyst facilitates the transfer of the phenyl group from the zinc to the electrophile, forming a new carbon-carbon bond

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Electronic Effects

3,4-Dimethoxyphenylzinc bromide vs. Phenylzinc Bromide

  • Electronic Influence : The electron-donating methoxy groups in this compound increase the electron density of the aryl ring, enhancing its nucleophilicity compared to unsubstituted phenylzinc bromide. This facilitates coupling with electrophilic partners (e.g., aryl triflates) at milder conditions .
  • Steric Considerations : The methoxy substituents introduce minimal steric hindrance, allowing efficient transmetallation in palladium-catalyzed reactions. In contrast, bulkier substituents (e.g., 2,6-dimethoxy analogs) may reduce coupling efficiency due to steric clashes.

This compound vs. 4-Methoxyphenylzinc Bromide

  • Regioselectivity : The 3,4-dimethoxy substitution pattern directs coupling reactions to specific positions on aromatic systems, enabling precise regiocontrol in alkaloid synthesis. A single methoxy group (as in 4-methoxyphenylzinc bromide) may lack this dual directing effect, leading to less predictable outcomes .

Stability and Handling

Organozinc reagents are generally air- and moisture-sensitive, but the methoxy groups in this compound may stabilize the reagent through resonance effects, prolonging its shelf life compared to simpler arylzinc bromides. This stability is critical for large-scale syntheses, such as the multi-step preparation of (+)-antofine .

Application-Specific Performance

The table below summarizes the role of this compound in key reactions compared to other arylzinc reagents:

Reagent Coupling Partner Catalyst Temperature Application Yield/Outcome
This compound Aryl triflate (e.g., triflate7) Pd(PPh₃)₄ (10 mol%) 60°C Synthesis of (+)-secoantofine High regioselectivity
Phenylzinc bromide Aryl iodides Pd(OAc)₂ 80°C Generic biaryl formation Moderate to high yields
4-Fluorophenylzinc bromide Aryl bromides NiCl₂(dppe) 100°C Electron-deficient aryl couplings Variable, substrate-dependent

Research Findings and Case Studies

Limitations and Challenges

While this compound excels in regioselective couplings, its synthesis requires strict anhydrous conditions, and the methoxy groups may complicate subsequent deprotection steps in multi-step syntheses. Alternatives like 3,4-dimethylphenylzinc bromide avoid deprotection issues but exhibit reduced reactivity due to weaker electron-donating effects .

Biological Activity

3,4-Dimethoxyphenylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethoxyphenyl group, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrO2Zn\text{C}_8\text{H}_9\text{BrO}_2\text{Zn}. The structure features a zinc atom coordinated with a 3,4-dimethoxyphenyl group and a bromide ion. This configuration is significant as it may contribute to the compound's reactivity, particularly in nucleophilic addition reactions.

Antimicrobial Activity

Recent studies have indicated that organozinc compounds exhibit varying degrees of antimicrobial properties. For instance, derivatives of phenolic isatin-3-hydrazones have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 4 times lower than that of standard antibiotics like norfloxacin . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against bacterial infections.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress in biological systems. The antioxidant activity of related compounds has been assessed through lipid peroxidation inhibition assays. For example, certain derivatives demonstrated IC50 values that indicate their capability to inhibit lipid peroxidation effectively . While direct studies on this compound are sparse, the presence of the dimethoxy group suggests it may possess similar antioxidant capabilities.

Cytotoxicity and Hemolytic Activity

Cytotoxicity studies are vital for evaluating the safety profile of new compounds. In related research, various organozinc compounds were tested for their cytotoxic effects using hemolytic activity assays. The selectivity index (IC50/MIC) was calculated to determine the therapeutic window of these compounds . For this compound, further investigation would be necessary to establish its cytotoxic profile.

Case Studies and Research Findings

Several studies have explored the biological activity of organozinc compounds. A notable study evaluated the biological activity profiles of various drug-like compounds using computer-aided methods. This approach highlighted how structural modifications can influence biological interactions and therapeutic outcomes .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and resistant strains
AntioxidantInhibition of lipid peroxidation
CytotoxicityVaries among derivatives; requires further study
Hemolytic ActivitySelectivity index indicates potential safety

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